molecular formula C11H16N2O B14698958 Urea, 1-(3,5-dimethylphenethyl)- CAS No. 21736-02-7

Urea, 1-(3,5-dimethylphenethyl)-

Cat. No.: B14698958
CAS No.: 21736-02-7
M. Wt: 192.26 g/mol
InChI Key: QEFIFBSEEKGPKY-UHFFFAOYSA-N
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Description

Urea, 1-(3,5-dimethylphenethyl)- is a derivative of urea, a compound widely known for its applications in various fields such as agriculture, medicine, and industry. This specific derivative features a 3,5-dimethylphenethyl group attached to the nitrogen atom of the urea molecule, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, 1-(3,5-dimethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired urea derivatives.

Another method involves the reaction of aniline hydrochloride with urea under reflux conditions . This process typically requires heating the reaction mixture to promote the formation of the desired product. The reaction can be monitored by the appearance of crystals, which are then filtered and purified.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate isocyanates, which then react with amines to form the desired urea derivatives . This method, while effective, poses safety and environmental concerns due to the toxicity of phosgene. Alternative methods that avoid the use of phosgene are being developed to address these issues.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(3,5-dimethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including:

    Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.

    Substitution: N-substituted ureas can participate in substitution reactions, where the substituent on the nitrogen atom is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Urea, 1-(3,5-dimethylphenethyl)- can yield corresponding carbonyl compounds, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Urea, 1-(3,5-dimethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, 1-(3,5-dimethylphenethyl)- include other N-substituted ureas such as phenylurea and diphenylurea . These compounds share structural similarities but differ in the nature of the substituent attached to the nitrogen atom.

Uniqueness

The uniqueness of Urea, 1-(3,5-dimethylphenethyl)- lies in the presence of the 3,5-dimethylphenethyl group, which imparts distinct chemical and physical properties. This specific substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

CAS No.

21736-02-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)ethylurea

InChI

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)

InChI Key

QEFIFBSEEKGPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCNC(=O)N)C

Origin of Product

United States

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